molecular formula C5H7BrO4 B14270759 Methyl (acetyloxy)(bromo)acetate CAS No. 137888-50-7

Methyl (acetyloxy)(bromo)acetate

Cat. No.: B14270759
CAS No.: 137888-50-7
M. Wt: 211.01 g/mol
InChI Key: VQQRFEGNSGSXHY-UHFFFAOYSA-N
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Description

Methyl (acetyloxy)(bromo)acetate, also known as methyl bromoacetate, is an organic compound with the molecular formula C5H7BrO4. It is a colorless to straw-colored liquid with a sharp, penetrating odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (acetyloxy)(bromo)acetate can be synthesized through the esterification of bromoacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, this compound is produced by the reaction of bromoacetic acid with methanol in large-scale reactors. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl (acetyloxy)(bromo)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile, products can include various substituted acetic acid derivatives.

    Hydrolysis: The major products are bromoacetic acid and methanol.

    Reduction: The major product is the corresponding alcohol.

Mechanism of Action

The mechanism of action of methyl (acetyloxy)(bromo)acetate involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to modify various molecular targets, including nucleic acids, proteins, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (acetyloxy)(bromo)acetate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where other halogenated esters may not be as effective .

Properties

CAS No.

137888-50-7

Molecular Formula

C5H7BrO4

Molecular Weight

211.01 g/mol

IUPAC Name

methyl 2-acetyloxy-2-bromoacetate

InChI

InChI=1S/C5H7BrO4/c1-3(7)10-4(6)5(8)9-2/h4H,1-2H3

InChI Key

VQQRFEGNSGSXHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(=O)OC)Br

Origin of Product

United States

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